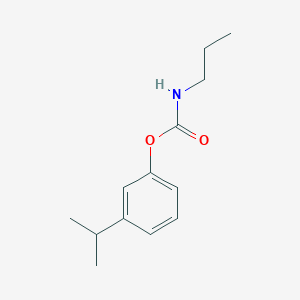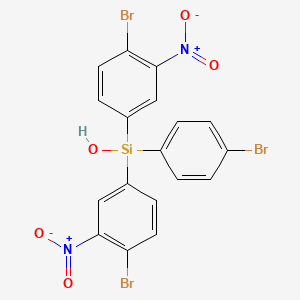![molecular formula C9H16S B14618804 trans-3-Thiabicyclo[4.4.0]decane CAS No. 57259-81-1](/img/structure/B14618804.png)
trans-3-Thiabicyclo[4.4.0]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Thiabicyclo[4.4.0]decane: is a bicyclic compound that features a sulfur atom within its structure. This compound is part of a broader class of bicyclo[4.4.0]decane derivatives, which are known for their structural complexity and potential biological activities. The presence of the sulfur atom introduces unique chemical properties and reactivity patterns, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Thiabicyclo[4.4.0]decane typically involves the construction of the bicyclic framework followed by the introduction of the sulfur atom. One common approach is to start with a suitable bicyclic precursor and introduce the sulfur atom through a thiolation reaction. This can be achieved using reagents such as thiols or sulfur-containing compounds under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product on a large scale. The choice of starting materials and reaction conditions is crucial to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions: trans-3-Thiabicyclo[4.4.0]decane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bicyclic framework or the sulfur atom, leading to different reduced products.
Substitution: The compound can participate in substitution reactions where the sulfur atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the bicyclic structure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different reduced forms of the compound.
科学的研究の応用
Chemistry: In chemistry, trans-3-Thiabicyclo[4.4.0]decane is studied for its unique reactivity and potential as a building block for more complex molecules. Its bicyclic structure and sulfur atom make it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine: The compound’s potential biological activities are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets and its potential as a lead compound for drug development. Its structural features may contribute to antibacterial, antifungal, or other pharmacological properties.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
作用機序
The mechanism of action of trans-3-Thiabicyclo[4.4.0]decane depends on its specific interactions with molecular targets. The sulfur atom can participate in various chemical interactions, including coordination with metal ions or forming covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
類似化合物との比較
trans-Decalin: A bicyclic compound without a sulfur atom, known for its structural rigidity and use in organic synthesis.
trans-Octalin: Another bicyclic compound with similar structural features but different chemical properties due to the absence of sulfur.
trans-3-Thiabicyclo[4.4.0]decene: A related compound with a double bond in the bicyclic framework, which introduces additional reactivity.
Uniqueness: trans-3-Thiabicyclo[4.4.0]decane is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for studying sulfur chemistry and exploring new synthetic methodologies.
特性
CAS番号 |
57259-81-1 |
|---|---|
分子式 |
C9H16S |
分子量 |
156.29 g/mol |
IUPAC名 |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isothiochromene |
InChI |
InChI=1S/C9H16S/c1-2-4-9-7-10-6-5-8(9)3-1/h8-9H,1-7H2/t8-,9-/m0/s1 |
InChIキー |
HVHARMAIFABLPU-IUCAKERBSA-N |
異性体SMILES |
C1CC[C@H]2CSCC[C@@H]2C1 |
正規SMILES |
C1CCC2CSCCC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


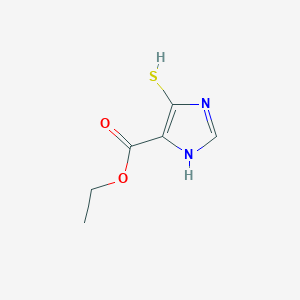
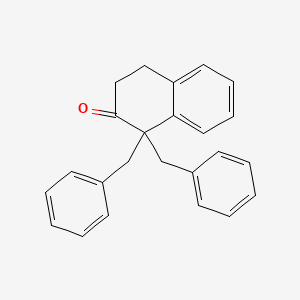
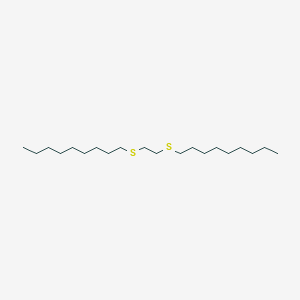
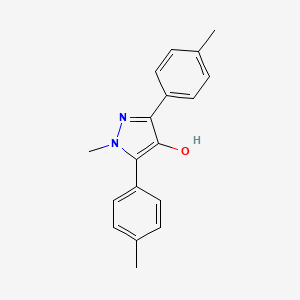

methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
![2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol](/img/structure/B14618765.png)
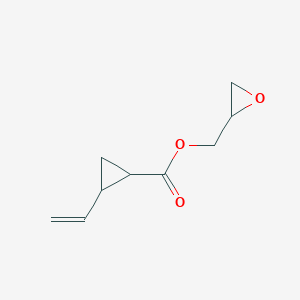


![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
